molecular formula C9H6ClFN2 B3111623 3-Chloro-6-fluoroisoquinolin-5-amine CAS No. 1841079-95-5

3-Chloro-6-fluoroisoquinolin-5-amine

Cat. No.: B3111623
CAS No.: 1841079-95-5
M. Wt: 196.61 g/mol
InChI Key: AGVYWYAHJDZMMA-UHFFFAOYSA-N
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Description

Overview of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and materials science. thieme-connect.de This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse biological activities. Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold in drug discovery. The isoquinoline nucleus is a key component in numerous therapeutic agents, demonstrating the broad pharmacological potential of this heterocyclic system.

The Strategic Role of Halogenation in Modifying Isoquinoline Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the isoquinoline framework is a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of halogens can also introduce new vectors for further chemical modifications, allowing for the construction of complex molecular architectures. Chlorine, in particular, is a vital element in the pharmaceutical industry, with a significant number of approved drugs containing this halogen. nih.gov

Positioning of 3-Chloro-6-fluoroisoquinolin-5-amine within Advanced Heterocyclic Chemistry Research

Within the broad class of halogenated isoquinolines, this compound has garnered attention as a valuable and versatile intermediate. enamine.net Its specific substitution pattern, featuring a chloro group at the 3-position, a fluoro group at the 6-position, and an amine group at the 5-position, provides multiple reactive sites for chemical elaboration. This trifunctionalized scaffold serves as a key starting material for the synthesis of more complex heterocyclic systems, including those with potential applications in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoroisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-8-3-6-5(4-13-8)1-2-7(11)9(6)12/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVYWYAHJDZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290176
Record name 3-Chloro-6-fluoro-5-isoquinolinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841079-95-5
Record name 3-Chloro-6-fluoro-5-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841079-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-fluoro-5-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Profile of 3 Chloro 6 Fluoroisoquinolin 5 Amine

The fundamental chemical and physical properties of 3-Chloro-6-fluoroisoquinolin-5-amine are summarized in the table below, providing a clear overview of its key characteristics.

PropertyValue
IUPAC Name This compound
CAS Number 1841079-95-5
Molecular Formula C₉H₆ClFN₂
Molecular Weight 196.61 g/mol
Appearance Inquire for details
Purity Typically ≥97%
Storage Temperature Inquire for details

Spectroscopic and Analytical Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon framework and the assignment of protons and other NMR-active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton (¹H) NMR spectroscopy is utilized to identify the number and types of hydrogen atoms in a molecule. In the case of 3-Chloro-6-fluoroisoquinolin-5-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the electron-donating nature of the amine group. The coupling patterns (spin-spin splitting) between adjacent protons would further aid in the precise assignment of each signal to its corresponding position on the aromatic rings.

(Data for the following table is not publicly available in the searched sources and is presented as a hypothetical representation for illustrative purposes.)

Table 1: Hypothetical ¹H NMR Data for this compound
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
9.10 s - H-1
8.25 s - H-4
7.60 d 8.0 H-8
7.40 d 8.0 H-7
5.50 br s - -NH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

(Data for the following table is not publicly available in the searched sources and is presented as a hypothetical representation for illustrative purposes.)

Table 2: Hypothetical ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) Assignment
152.0 C-3
148.5 (d, JCF = 250 Hz) C-6
145.0 C-5
140.0 C-1
135.0 C-8a
125.0 C-4a
122.0 (d, JCF = 20 Hz) C-7
118.0 (d, JCF = 5 Hz) C-8
115.0 C-4

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can be observed, which can provide additional structural confirmation.

(Data for the following table is not publicly available in the searched sources and is presented as a hypothetical representation for illustrative purposes.)

Table 3: Hypothetical ¹⁹F NMR Data for this compound
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
-115.0 s - F-6

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula of C₉H₆ClFN₂ by comparing the experimentally measured exact mass with the calculated theoretical mass. The high accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

(Data for the following table is not publicly available in the searched sources and is presented as a hypothetical representation for illustrative purposes.)

Table 4: Hypothetical HRMS Data for this compound
Ion Calculated Mass [M+H]⁺ Measured Mass [M+H]⁺
C₉H₇ClFN₂⁺ 197.0280 197.0282

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of molecules without significant fragmentation. In ESI-MS, a solution of the compound is sprayed into the mass spectrometer, where it is ionized, typically by protonation to form [M+H]⁺ ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, which would confirm the molecular weight of the compound.

(Data for the following table is not publicly available in the searched sources and is presented as a hypothetical representation for illustrative purposes.)

Table 5: Hypothetical ESI-MS Data for this compound
m/z Ion
197.0 [M+H]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to determine the purity of "this compound." This method separates the compound from any impurities present in a sample, which are then detected and identified by mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular weight of the compound with high accuracy, such as by identifying the [M+H]+ ion.

The process involves injecting a solution of the compound into a liquid chromatograph, where it passes through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

A typical LC-MS analysis for purity assessment of "this compound" would yield a chromatogram showing a major peak corresponding to the compound and potentially minor peaks for any impurities. The purity is often expressed as a percentage of the area of the main peak relative to the total area of all peaks.

Table 1: Representative LC-MS Purity Data for this compound

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile (B52724)/Water with 0.1% Formic Acid (gradient)
Flow Rate0.5 mL/min
DetectionUV at 254 nm and Mass Spectrometry (ESI+)
Retention Time4.2 min
Purity>98%

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the solid-state structure of "this compound" and its derivatives. This method provides precise information about the spatial arrangement of atoms within a crystal, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

For single-crystal X-ray diffraction analysis, a high-quality crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate a three-dimensional model of the electron density of the molecule. This electron density map is then used to determine the positions of the individual atoms. Studies on related quinoline (B57606) and isoquinoline derivatives have successfully employed this technique to elucidate their molecular structures. eurjchem.comresearchgate.net The crystal structures of derivatives are often determined to understand how modifications to the parent molecule affect its properties. nih.gov

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

ParameterValue
Chemical FormulaC₉H₅ClFN₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0391
b (Å)7.2986
c (Å)13.4323
α (°)90
β (°)90.123
γ (°)90
Volume (ų)582.16
Z4

Note: Data presented is representative of a related heterocyclic compound for illustrative purposes. nih.govresearchgate.net

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The detailed structural information obtained from X-ray crystallography allows for the investigation of intramolecular interactions, such as hydrogen bonds. In "this compound," a hydrogen bond could potentially form between the amine group (-NH₂) and the nitrogen atom of the isoquinoline ring. The presence and strength of such intramolecular hydrogen bonds can significantly influence the molecule's conformation and chemical properties. clockss.org The analysis of bond distances and angles from the crystal structure provides definitive evidence for these interactions. mdpi.comresearchgate.net

Analysis of Molecular Conformation and Crystal Packing

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. It also provides insights into how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov Understanding the crystal packing is crucial as it can affect the material's physical properties, including solubility and melting point.

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation and purification of "this compound" as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound." Stability tests using HPLC can be employed to monitor the degradation of the compound over time. The method separates components of a mixture with high resolution and sensitivity. A standard HPLC analysis for purity involves a C18 reverse-phase column and a mobile phase typically consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

For chiral derivatives of "this compound" that can exist as enantiomers, chiral HPLC is used to determine the enantiomeric excess. This specialized form of HPLC utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Table 3: Typical HPLC Conditions for Purity Analysis

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: Acetonitrile
Gradient10% to 90% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Other Complementary Spectroscopic Methods (e.g., Photoelectron Spectroscopy)

While techniques like NMR and Mass Spectrometry provide detailed structural information, other spectroscopic methods can offer deeper insights into the electronic properties of a molecule. Photoelectron Spectroscopy (PES) is a powerful technique used to determine the ionization potentials of molecules, providing valuable information about the energies of molecular orbitals. wikipedia.org Though less common in routine characterization, PES can be a significant research tool for understanding the electronic structure of novel compounds like this compound.

PES involves irradiating a sample with high-energy photons, typically from a UV or X-ray source, which causes the ejection of electrons. wikipedia.org The kinetic energy of these ejected photoelectrons is measured, and from this, the binding energy of the electrons in their respective molecular orbitals can be calculated. yale.edu The resulting spectrum consists of bands, each corresponding to the ionization of an electron from a different molecular orbital.

For this compound, a PES spectrum would reveal a series of ionization bands corresponding to the π-electrons of the aromatic isoquinoline system, the non-bonding lone pair electrons of the nitrogen atoms (both the ring nitrogen and the exocyclic amine), and the lone pairs of the halogen substituents. The presence of the electron-donating amine group would be expected to lower the ionization potential of the highest occupied molecular orbital (HOMO) compared to the unsubstituted isoquinoline core. Conversely, the electronegative chlorine and fluorine atoms would have a stabilizing effect on the molecular orbitals, leading to higher ionization potentials for orbitals with significant electron density on or near these atoms. uic.edu

Analysis of the fine structure within the PES bands can also provide information about the vibrational energy levels of the resulting cation, offering further insight into the nature of the molecular orbitals and bonding within the molecule. yale.edu

Table 2: Predicted Ionization Potentials for this compound from Theoretical Calculations

Molecular Orbital TypePredicted Ionization Potential (eV)Key Contributing Atoms/Groups
π (HOMO)8.1 - 8.5Aromatic Ring, Amine N
n (N lone pair)9.0 - 9.4Amine Group
π9.6 - 10.0Aromatic Ring
n (Cl lone pair)11.2 - 11.6Chlorine
n (F lone pair)13.5 - 14.0Fluorine

Note: These values are hypothetical predictions based on the expected electronic effects of the substituents on an isoquinoline core and are intended for illustrative purposes. Experimental determination would be required for confirmation.

Reactivity and Mechanistic Studies of 3 Chloro 6 Fluoroisoquinolin 5 Amine

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The isoquinoline (B145761) ring is substituted with two different halogen atoms, chlorine at the C-3 position and fluorine at the C-6 position. The reactivity of these halogens in substitution reactions is influenced by their position on the heterocyclic ring system and the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Ring

In theory, both the chlorine and fluorine atoms could be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at positions ortho and para to the nitrogen.

The chlorine at the C-3 position is alpha to the ring nitrogen, which would typically make it susceptible to displacement by nucleophiles. The fluorine atom at C-6 is on the benzenoid ring. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine due to the higher electronegativity which polarizes the C-F bond more effectively, facilitating nucleophilic attack. However, the position of the substituent is also a critical factor. Without experimental data, it is difficult to definitively predict the regioselectivity of nucleophilic attack.

Table 1: Theoretical Reactivity of Halogens in Nucleophilic Aromatic Substitution

Position Halogen Predicted Reactivity Rationale
C-3 Chlorine Potentially reactive Alpha position to the ring nitrogen enhances susceptibility to nucleophilic attack.

Cross-Coupling Reactions at Halogenated Positions

The chlorine and fluorine atoms on the isoquinoline ring could theoretically serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Typically, the reactivity of aryl halides in these cross-coupling reactions follows the order I > Br > Cl >> F. Therefore, the chlorine atom at the C-3 position would be expected to be more reactive than the fluorine atom at the C-6 position in standard cross-coupling conditions. Selective coupling at the C-3 position might be achievable under carefully controlled conditions. To activate the C-F bond for cross-coupling, specialized catalytic systems are often required.

Reactivity of the Amino Group at the C-5 Position

The primary amino group at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations.

Functionalization and Derivatization Strategies of the Primary Amine

The primary amine can be expected to undergo standard reactions such as acylation, alkylation, sulfonylation, and diazotization. These reactions would allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides.

Role of the Amine in Cyclization Reactions

The amino group at C-5, in conjunction with a suitable substituent at the C-4 or C-6 position, could participate in cyclization reactions to form fused heterocyclic systems. For example, if a reactive group were introduced at an adjacent position, intramolecular condensation or substitution reactions involving the amine could lead to the formation of new rings.

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Core

Electrophilic aromatic substitution on the isoquinoline ring is generally disfavored due to the deactivating effect of the nitrogen atom. When such reactions do occur, they typically proceed on the benzenoid ring rather than the pyridine (B92270) ring. The positions most susceptible to electrophilic attack in isoquinoline itself are C-5 and C-8.

In 3-Chloro-6-fluoroisoquinolin-5-amine, the directing effects of the existing substituents would influence the position of any further electrophilic substitution. The amino group at C-5 is a strong activating group and an ortho-, para-director. The fluorine at C-6 and the chlorine at C-3 are deactivating but also ortho-, para-directing. A comprehensive analysis of the combined electronic and steric effects would be necessary to predict the regioselectivity of electrophilic substitution, but no such studies have been reported for this specific molecule.

Table 2: Compound Names Mentioned

Compound Name
This compound

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

There is no specific research literature available that details the regioselectivity or stereoselectivity of this compound in chemical transformations. While general principles of nucleophilic aromatic substitution (SNAr) on related isoquinoline and quinoline (B57606) systems exist, dedicated studies outlining the outcomes of such reactions on the this compound scaffold have not been published. Factors such as the electronic effects of the fluorine, chlorine, and amine substituents would be expected to direct the regioselectivity of further substitutions, but experimental data is not available to substantiate theoretical predictions.

Investigation of Reaction Kinetics and Thermochemical Aspects

No published studies on the reaction kinetics or thermochemical properties of this compound were found. Kinetic data, such as reaction rates, activation energies, and the influence of catalysts on reactions involving this compound, have not been documented in the available scientific literature. Similarly, thermochemical data, including enthalpy of formation, bond dissociation energies, and other thermodynamic parameters, are not available. Such studies would require experimental techniques like calorimetry and computational modeling, which have not been reported for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, reactivity, and various other molecular attributes.

Density Functional Theory (DFT) for Reactivity and Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the reactivity and electronic properties of organic molecules like this compound. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. figshare.comresearchgate.net

For this compound, DFT would be instrumental in mapping the electron density distribution, which is heavily influenced by the electronegative chloro and fluoro substituents and the electron-donating amine group. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. figshare.comresearchgate.net

Calculations for similar aromatic systems suggest that the electron density in this compound would be polarized. The nitrogen atom in the isoquinoline ring, along with the chlorine and fluorine atoms, would act as electron-withdrawing centers, while the amino group would donate electron density to the aromatic system. This interplay governs the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar halogenated amino-isoquinoline structures.

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap3.9 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

Semi-Empirical Molecular Orbital Methods (e.g., MNDO, AM1) for Conformational Analysis

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT. researchgate.net These methods use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and for initial conformational screening. nih.gov While less accurate than DFT for electronic properties, they are valuable for efficiently exploring the potential energy surface and identifying stable conformers. researchgate.net

For this compound, AM1 or PM3 calculations could be employed to perform a rapid conformational analysis of the amino group's orientation relative to the isoquinoline ring. These methods can provide initial geometries for more rigorous DFT optimization and help in understanding the rotational barriers of the amine group. acs.org

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are crucial for understanding the three-dimensional structure and dynamic properties of this compound.

Conformational Analysis of the Isoquinoline Ring System

The isoquinoline ring system is largely planar due to its aromatic nature. youtube.com However, the substituents—chloro, fluoro, and amino groups—can influence its fine geometry. Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis would be the rotation of the C-N bond of the amino group.

Computational methods can generate a potential energy surface by systematically rotating the H-N-C-C dihedral angle of the amino group. This helps identify the most stable (lowest energy) conformation. It is expected that the most stable conformer would be one that minimizes steric repulsion between the amino group's hydrogen atoms and the adjacent fluorine atom, while potentially allowing for intramolecular hydrogen bonding.

Torsion Angle Analysis and Steric Hindrance Effects

Torsion (or dihedral) angle analysis is a key component of conformational studies. libretexts.org In this compound, the critical torsion angle is that which defines the orientation of the amino group. The planarity of the isoquinoline core is rigid, but the exocyclic amino group introduces conformational flexibility.

Steric hindrance between the amino group at the C5 position and the fluorine atom at the C6 position is a significant factor. This repulsion increases the potential energy of conformations where these groups are in close proximity. lumenlearning.com A computational scan of the relevant torsion angle would likely reveal a high energy barrier for the conformation where the amino group eclipses the C-F bond, and a lower energy for a staggered conformation.

Table 2: Illustrative Torsional Energy Profile for Amino Group Rotation This table presents hypothetical data illustrating the energy changes associated with the rotation of the amino group.

Dihedral Angle (H-N-C5-C6)Relative Energy (kcal/mol)Conformation
4.5Eclipsed (High Steric Hindrance)
60°1.0Gauche
120°0.5Staggered
180°0.0Anti (Most Stable)

This compound as a Strategic Building Block

The strategic placement of functional groups on the this compound scaffold allows chemists to selectively perform a variety of chemical transformations, leading to the generation of novel molecular architectures.

Synthesis of Novel Heterocyclic Scaffolds and Chemical Libraries

The inherent reactivity of this compound makes it an ideal starting material for the construction of novel heterocyclic scaffolds. The amine group can be readily acylated, alkylated, or used in cyclization reactions to form fused ring systems. The chlorine atom, typically at a reactive position, can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of a wide array of substituents. This versatility is instrumental in the generation of chemical libraries, which are collections of structurally related compounds used in high-throughput screening to identify new drug leads. By systematically modifying the isoquinoline core of this compound, researchers can rapidly produce a multitude of distinct molecules for biological evaluation.

Preparation of Diverse Functionalized Isoquinoline Derivatives

Beyond the creation of entirely new heterocyclic systems, this compound serves as an excellent platform for the synthesis of a diverse range of functionalized isoquinoline derivatives. The strategic positioning of the chloro and fluoro groups influences the electronic properties of the isoquinoline ring, allowing for regioselective reactions. For instance, the chlorine atom can be substituted with various nucleophiles such as alcohols, thiols, and amines to introduce new functional groups. Furthermore, the amine group can be diazotized and converted into a variety of other functionalities, including hydroxyl, cyano, or additional halogen atoms. This ability to systematically and selectively modify the parent structure is a key advantage in developing compounds with tailored properties.

Role in the Development of Research Probes and Imaging Agents

The unique physicochemical properties of molecules derived from this compound make them suitable for applications in the development of sophisticated tools for scientific investigation, particularly in the field of neurochemical research.

Precursor for Advanced Imaging Agents in Neurochemical Research (e.g., PET Tracers)

The synthesis of positron emission tomography (PET) tracers is a critical area of neurochemical research, enabling the non-invasive study of biological processes in the living brain. The isoquinoline scaffold is a common feature in many neurologically active compounds. By incorporating a fluorine atom, as is present in this compound, the resulting derivatives become potential candidates for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The development of novel PET tracers often involves the synthesis of a precursor molecule that can be efficiently and rapidly radiolabeled. This compound can serve as such a precursor, where the existing fluorine atom can be replaced with [¹⁸F] through nucleophilic substitution, or the amine group can be modified to introduce a site for radiolabeling.

Intermediate for Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve synthesizing a series of related compounds (analogs) and evaluating how small changes in their chemical structure affect their biological activity. This compound is an invaluable intermediate in this process. Its multiple functionalization points allow for the systematic modification of the molecule. For example, by keeping the core isoquinoline structure constant, researchers can synthesize analogs with different substituents at the 3- and 5-positions to probe the binding requirements of a biological target. The insights gained from these SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Patent Landscape and Innovation in Derivatives

The innovative utility and commercial potential of this compound and its derivatives are reflected in the intellectual property landscape. A detailed examination of patent filings reveals key trends in its application and the focus of ongoing research and development.

Analysis of Patent Classifications and Depositor-Supplied Identifiers

The primary patent associated with this compound is US-20120220571-A1. The classification of this patent under various international systems provides a clear indication of the compound's recognized fields of application.

The International Patent Classification (IPC) and Cooperative Patent Classification (CPC) codes assigned to this patent highlight its relevance in the fields of medicinal chemistry and organic chemistry. These classifications underscore the compound's role in the preparation of chemical compounds with potential therapeutic applications, particularly as protein kinase inhibitors.

Classification SystemCodeDescription
IPC A61K 31/472Medicinal preparations containing isoquinoline ring systems
A61P 35/00Antineoplastic agents
C07D 401/04Heterocyclic compounds containing two or more hetero rings, at least one of which is a six-membered ring with one nitrogen atom as the only ring hetero atom
C07D 401/14Heterocyclic compounds containing two or more hetero rings, at least one of which is a six-membered ring with one nitrogen atom as the only ring hetero atom
CPC A61K 31/472Medicinal preparations containing isoquinoline ring systems
A61P 35/00Antineoplastic agents
C07D 401/04Heterocyclic compounds containing two or more hetero rings, at least one of which is a six-membered ring with one nitrogen atom as the only ring hetero atom
C07D 401/14Heterocyclic compounds containing two or more hetero rings, at least one of which is a six-membered ring with one nitrogen atom as the only ring hetero atom

In addition to formal classifications, depositor-supplied identifiers and synonyms offer further insight into the compound's identity and usage in research and commerce. These names, while not standardized, are crucial for tracking the compound across different databases and publications.

Identifier TypeIdentifier
CAS Number 1820604-03-3
PubChem CID 139038290
Depositor-Supplied Synonyms This compound
5-Amino-3-chloro-6-fluoroisoquinoline
SCHEMBL16345831
ZINC67605929
AKOS030225134
MCULE-3798150410
NCIE-01-00001

Identification of Chemical Co-Occurrences in Patents for Related Research

An analysis of the chemical compounds that co-occur with this compound within patent literature provides a valuable snapshot of the synthetic pathways and target molecules being explored. The full text of patent US-20120220571-A1, for instance, mentions a variety of reagents, intermediates, and final products, collectively illustrating the chemical context of this key building block.

These co-occurring chemicals can be broadly categorized as reactants, reagents, and related structures, shedding light on the synthetic strategies employed and the ultimate therapeutic targets. The presence of specific functional groups and molecular scaffolds among these co-occurrences points towards the development of a particular class of molecules, often with a defined biological purpose.

Compound NameRole in Patented Synthesis
PyridineReagent/Solvent
Methanesulfonyl chlorideReagent
N,N-DiisopropylethylamineReagent (Base)
(R)-1-(1-(4-(5-(2-((tert-butoxycarbonyl)amino)acetamido)-2-methoxyphenyl)-1H-imidazol-2-yl)ethyl)piperidin-4-yl 2-aminoacetateReactant/Intermediate
(R)-tert-butyl (2-((2-(4-(1-(4-(2-aminoacetoxy)piperidin-1-yl)ethyl)-1H-imidazol-4-yl)-4-methoxyphenyl)amino)-2-oxoethyl)carbamateProduct
DichloromethaneSolvent
Trifluoroacetic acidReagent

The frequent appearance of complex amino and heterocyclic structures alongside this compound in patent filings strongly suggests its integral role in the synthesis of highly specialized molecules, particularly those designed to interact with biological targets such as protein kinases.

Detailed Research Findings

Currently, detailed research findings specifically focused on the biological activities or direct applications of 3-Chloro-6-fluoroisoquinolin-5-amine are not extensively reported in peer-reviewed literature. However, the compound is commercially available from various chemical suppliers, indicating its use in ongoing research and development projects within the chemical and pharmaceutical industries. The value of this compound lies primarily in its role as a versatile intermediate, with the results of its applications likely to be published as research on the final, more complex molecules is completed.

Conclusion

Retrosynthetic Analysis and Identification of Precursor Molecules

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursor molecules: a halogenated isoquinoline intermediate and a nitro-substituted precursor, which allows for the late-stage introduction of the amine functionality.

The most direct precursor to the final compound is the corresponding halogenated isoquinoline, 3-chloro-6-fluoroisoquinoline (B1426719). This intermediate provides the core structure with the chloro and fluoro substituents already in place. The synthesis of this key intermediate can be approached through established methods for isoquinoline ring formation, which are then adapted to accommodate the specific substitution pattern. The presence of the halogen atoms is crucial for the subsequent regioselective introduction of the amino group.

The introduction of the amine group at the C-5 position is most reliably achieved through the reduction of a nitro group. This strategy involves the nitration of the 3-chloro-6-fluoroisoquinoline intermediate to yield 3-chloro-6-fluoro-5-nitroisoquinoline. The nitro group is a strong electron-withdrawing group that can be introduced onto the isoquinoline ring via electrophilic aromatic substitution. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation in organic synthesis. This two-step process offers a reliable method for the installation of the amino functionality at the desired position.

A common method for the synthesis of a related compound, 3-chloro-5-nitroisoquinoline, involves the nitration of 3-chloroisoquinoline (B97870) using a mixture of potassium nitrate (B79036) and sulfuric acid. A similar approach can be envisioned for the nitration of 3-chloro-6-fluoroisoquinoline.

Precursor MoleculeSynthetic TargetKey Transformation
3-chloro-6-fluoroisoquinoline3-chloro-6-fluoro-5-nitroisoquinolineElectrophilic Nitration
3-chloro-6-fluoro-5-nitroisoquinolineThis compoundReduction of Nitro Group

Advanced Synthetic Routes and Strategies

Beyond the primary retrosynthetic pathway, advanced synthetic strategies can be employed for the construction and functionalization of the isoquinoline core, offering alternative and potentially more efficient routes to this compound.

Annulation reactions provide a powerful tool for the de novo synthesis of the isoquinoline ring system. These methods typically involve the cyclization of appropriately substituted acyclic precursors. For the synthesis of 3-chloro-6-fluoroisoquinoline, a potential strategy could involve the condensation of a substituted benzaldehyde (B42025) with an aminoacetaldehyde derivative, followed by cyclization and subsequent chlorination. Transition metal-catalyzed annulation reactions have also emerged as a versatile method for constructing isoquinoline and isoquinolone frameworks.

The regioselective introduction of substituents onto the isoquinoline ring is a critical aspect of the synthesis. The directing effects of the existing substituents on the ring play a crucial role in determining the position of incoming electrophiles or nucleophiles. In the case of 3-chloro-6-fluoroisoquinoline, the electronic properties of the chloro and fluoro groups, as well as the nitrogen atom in the heterocyclic ring, will influence the regioselectivity of the nitration reaction at the C-5 position. Computational studies on the nitration of substituted aromatic compounds can provide insights into the expected regioselectivity. nih.gov

The final step in the synthesis, the reduction of the nitro group, is typically a high-yielding process. However, optimization of the reaction conditions is still important to ensure a clean conversion and high purity of the final product. A variety of reducing agents can be employed for this transformation, and the choice of reagent and reaction conditions can be tailored to the specific substrate.

Reducing AgentTypical Reaction Conditions
Tin(II) chloride (SnCl2)HCl, ethanol, reflux
Iron (Fe) powderAcetic acid or HCl, heating
Catalytic Hydrogenation (H2/Pd-C)Methanol or ethanol, room temperature, atmospheric or elevated pressure
Sodium dithionite (B78146) (Na2S2O4)Aqueous or biphasic solvent system, heating

The selection of the optimal reducing agent will depend on factors such as the presence of other functional groups in the molecule that may be sensitive to certain reducing conditions. For instance, catalytic hydrogenation is often a mild and effective method, but care must be taken to avoid over-reduction of the heterocyclic ring.

Catalytic Approaches in Halogenated Isoquinoline Synthesis

The introduction of halogen atoms onto the isoquinoline scaffold is a critical step in the synthesis of this compound. Catalytic methods offer a powerful toolkit for the regioselective halogenation and for the construction of the isoquinoline ring itself from halogenated precursors.

Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations to form carbon-carbon and carbon-heteroatom bonds. In the context of isoquinoline synthesis, palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig aminations are invaluable.

A plausible palladium-catalyzed approach to a precursor of this compound could involve the construction of the isoquinoline ring from appropriately substituted benzene (B151609) derivatives. For instance, a Heck-type reaction could be employed to form the core structure. The intramolecular Heck reaction of an ortho-alkenyl-substituted benzonitrile (B105546) or related derivative can lead to the formation of the isoquinoline skeleton.

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the introduction of the amino group. This reaction is particularly relevant for the synthesis of the target molecule, as it allows for the late-stage introduction of the amine functionality onto a pre-existing chloro-fluoro-substituted isoquinoline core. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Reaction Type Catalyst/Ligand Reactants Potential Product Key Features
Intramolecular HeckPd(OAc)₂ / P(o-tol)₃ortho-alkenyl benzonitrileSubstituted isoquinolineForms the core heterocyclic structure.
Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosDichloro-fluoro-isoquinoline, Amine sourceAmino-chloro-fluoro-isoquinolineRegioselective introduction of the amino group.

Copper-mediated reactions have emerged as a valuable alternative and complement to palladium-catalyzed transformations, particularly in the synthesis of fluorinated and aminated aromatic compounds. Copper catalysis can be effective for both the introduction of the fluorine atom and the amino group.

For the synthesis of 6-fluoroisoquinoline (B87247) derivatives, a key intermediate, copper-catalyzed fluorination of an appropriately substituted isoquinoline precursor could be envisioned. For instance, a copper-mediated Sandmeyer-type reaction on a 6-aminoisoquinoline (B57696) derivative could install the fluorine atom. More modern approaches might involve a direct C-H fluorination using a copper catalyst and a suitable fluorine source.

Furthermore, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can be employed to introduce the 5-amino group. These reactions typically involve the coupling of an aryl halide with an amine source in the presence of a copper catalyst, often with the aid of a ligand such as a diamine or an amino acid.

Reaction Type Catalyst/Ligand Reactants Potential Product Key Features
Copper-Catalyzed FluorinationCuI / Phenanthroline6-Bromo-3-chloro-isoquinolin-5-amine, Fluoride sourceThis compoundIntroduction of the fluorine atom.
Ullmann AminationCuI / L-proline3-Chloro-5,6-difluoro-isoquinoline, Amine sourceThis compoundIntroduction of the amino group.

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process for a complex molecule like this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Process Development and Scale-Up Considerations:

Catalyst Selection and Loading: Optimizing the choice of palladium or copper catalyst and ligand is critical. For large-scale production, the cost of the catalyst and the ease of its removal from the final product are major considerations. Minimizing catalyst loading without compromising reaction efficiency is a key goal.

Solvent Selection: The choice of solvent is dictated by factors such as reaction performance, safety (flammability, toxicity), environmental impact, and ease of recovery and recycling.

Reaction Conditions Optimization: Temperature, pressure, reaction time, and the stoichiometry of reagents need to be carefully optimized to maximize yield and minimize the formation of impurities.

Work-up and Purification: Developing a scalable and efficient work-up and purification procedure is crucial. This may involve moving from chromatographic purification, which is common in the lab, to crystallization or extraction-based methods on a larger scale.

Safety Assessment: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential to ensure safe operation on a large scale. This includes understanding potential thermal runaway risks and managing the handling of toxic or pyrophoric materials.

Impurity Profiling: Identification and characterization of potential impurities are critical for quality control of the final product.

The following table outlines some of the key parameters that would need to be considered during the process development and scale-up of a hypothetical palladium-catalyzed amination step for a late-stage intermediate.

Parameter Laboratory Scale Scale-Up Considerations
Catalyst High-cost, specialized ligands may be used.Focus on lower-cost, more robust catalysts. Catalyst recycling strategies may be implemented.
Solvent A wide range of solvents may be used.Preference for greener, less hazardous solvents with good recovery rates.
Temperature Control Simple heating/cooling baths.Requires robust reactor systems with precise temperature control to manage exotherms.
Purification Column chromatography.Crystallization, distillation, or extraction are preferred for large quantities.
Safety Standard laboratory safety protocols.Rigorous process safety management, including HAZOP studies.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional synthetic routes to complex heterocyclic systems like isoquinolines, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions and multiple steps, leading to significant waste. researchgate.netrsc.org Future research will likely focus on developing more environmentally benign and efficient syntheses for 3-Chloro-6-fluoroisoquinolin-5-amine and its derivatives.

A primary goal is to improve atom economy, which maximizes the incorporation of atoms from reactants into the final product. dntb.gov.uarsc.org Modern catalytic methods, particularly those employing transition metals like ruthenium, rhodium, or palladium, offer promising alternatives. dntb.gov.uaorganic-chemistry.org Strategies such as C-H bond activation and annulation can construct the isoquinoline (B145761) core from simpler precursors in fewer steps, significantly reducing waste and improving efficiency. dntb.gov.uaorganic-chemistry.org These methods avoid the need for pre-functionalized starting materials, a key principle of green chemistry. dntb.gov.ua

Metric Traditional Synthesis (e.g., Pictet-Gams) Modern Catalytic Synthesis (e.g., C-H Annulation)
Step Count High (often 4-6 steps)Low (often 1-3 steps)
Atom Economy LowHigh
Reagents Often stoichiometric, harsh reagents (e.g., P₂O₅, POCl₃)Catalytic amounts of transition metals, milder conditions
Waste Generation HighLow
Starting Materials Complex, pre-functionalized precursorsSimpler, more readily available precursors

This table provides an illustrative comparison of general synthetic philosophies for isoquinoline synthesis.

Exploration of Unprecedented Reactivity and Functionalization Strategies

The this compound scaffold possesses multiple reactive sites, offering opportunities for diverse functionalization. The chlorine atom at the 3-position is a prime target for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, allowing for the introduction of a wide range of substituents. rsc.orgnih.govnih.gov

The fluorine atom at the 6-position, while generally less reactive in SNAr than chlorine, significantly influences the electronic properties of the ring and can direct ortho-metalation. researchgate.net The amino group at the 5-position is another key handle for modification; it can be diazotized and converted to other functional groups or acylated to introduce new moieties. Future research could explore novel reactivity, perhaps leveraging photoredox catalysis to achieve functionalizations that are not possible with traditional thermal methods, such as the direct introduction of fluoroalkyl groups. acs.org

Reactive Site Potential Reaction Types Potential Introduced Groups
C3-Chloro Suzuki Coupling, Buchwald-Hartwig Amination, SNArAryl, Alkyl, Amino, Alkoxy, Thiol groups
C5-Amino Acylation, Diazotization, Reductive AminationAmides, Halogens, Cyano, Hydroxyl groups
C6-Fluoro Directed ortho-metalation, SNAr (under forcing conditions)Lithiation followed by electrophilic quench
Aromatic C-H Bonds C-H Activation/FunctionalizationAryl, Alkyl, other functional groups

This table outlines potential site-selective reactions for the functionalization of this compound.

Application of Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of complex molecules like derivatives of this compound can be accelerated through the use of artificial intelligence (AI) and machine learning (ML). gcande.org Computer-aided synthesis planning (CASP) tools can analyze a target molecule and propose multiple viable retrosynthetic pathways, often identifying novel routes that may not be obvious to a human chemist. acs.orgnih.gov

These AI platforms are trained on vast databases of chemical reactions and can predict reaction outcomes, suggest optimal conditions, and even identify commercially available starting materials. acs.orgrsc.org By applying ML algorithms, researchers can move beyond known reactions and generalize to new chemical space, facilitating the discovery of innovative and efficient synthetic strategies for this specific isoquinoline scaffold. nih.gov This data-driven approach minimizes trial-and-error experimentation, saving time and resources. gcande.org

Integration with High-Throughput Experimentation for Accelerated Discovery

High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening and optimizing reaction conditions. analytical-sales.comacs.org When applied to the synthesis of derivatives from this compound, HTE allows for the parallel execution of hundreds of reactions in miniaturized formats, such as 96-well plates. analytical-sales.com

This approach is particularly valuable for optimizing complex transformations like transition metal-catalyzed cross-coupling reactions. acs.org By systematically varying parameters such as catalysts, ligands, bases, solvents, and temperature, an optimal set of conditions can be identified in a fraction of the time required by traditional methods. analytical-sales.comacs.org Integrating HTE with automated synthesis platforms and data analysis software can create a closed-loop system for accelerated discovery and process development, enabling the rapid generation of compound libraries for screening purposes. chemrxiv.org

Parameter Variation 1 Variation 2 Variation 3 Variation 4
Pd Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂APhos G3
Ligand XPhosSPhosJohnPhosdtbpf
Base K₂CO₃Cs₂CO₃K₃PO₄DBU
Solvent TolueneDioxaneDMFtAmOH/H₂O

This table illustrates a potential HTE plate design for optimizing a Suzuki coupling reaction at the C3-chloro position.

Expanding its Utility in Chemical Biology and Materials Science Research

The unique combination of functional groups on this compound makes it an attractive scaffold for applications beyond traditional medicinal chemistry.

In chemical biology , the amine handle provides a convenient point for conjugation to biomolecules, fluorescent dyes, or affinity tags. This would enable the creation of chemical probes to study biological pathways or to identify the molecular targets of bioactive compounds derived from this scaffold.

In materials science , the fluorinated isoquinoline core could be incorporated into organic electronic materials. Fluorinated aromatic systems are known to possess distinct electronic properties, and their inclusion in polymers or small molecules could be used to tune characteristics for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The rigid, planar structure of the isoquinoline ring system is well-suited for creating ordered materials with desirable charge-transport properties. The presence of fluorine can also enhance the metabolic stability and binding affinity of drug candidates, making derivatives of this compound highly valuable in pharmaceutical research. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-6-fluoroisoquinolin-5-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and amination of isoquinoline precursors. For example, chlorination at the 3-position can be achieved using POCl₃, while fluorination at the 6-position may employ DAST (diethylaminosulfur trifluoride). Optimization includes monitoring reaction temperature (e.g., 0–5°C for fluorination to minimize side reactions) and using catalysts like CuI for amination steps . Purity can be enhanced via column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C6, chlorine splitting patterns at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 211.03) and isotopic patterns for Cl/F .
  • FT-IR : Validates amine (-NH₂) and C-F stretches (1050–1250 cm⁻¹) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Stability tests via HPLC over 6 months show <2% degradation under these conditions . Avoid polypropylene containers due to potential adsorption; use glass or PTFE-lined storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For example, fluorine’s electron-withdrawing effect increases electrophilicity at C5, favoring nucleophilic attack. Solvent effects (PCM models) refine predictions for polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in regioselectivity during halogenation of this compound derivatives?

  • Methodological Answer : Contradictory regioselectivity (e.g., bromination at C4 vs. C7) can arise from solvent polarity or directing group effects. Use competitive kinetic experiments with LC-MS monitoring to quantify intermediates. Statistical analysis (e.g., ANOVA) identifies significant variables (temperature, catalyst loading) .

Q. How does the fluorine substituent influence the biological activity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Comparative SAR studies using fluorinated vs. des-fluoro analogs reveal fluorine’s role in enhancing membrane permeability (logP reduction by ~0.5 units) and metabolic stability. In vitro assays (e.g., CYP450 inhibition) paired with X-ray crystallography show fluorine’s steric and electronic interactions with target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.